molecular formula C13H11N3O4S B12302113 Sulfoniazide CAS No. 3691-81-4

Sulfoniazide

Cat. No.: B12302113
CAS No.: 3691-81-4
M. Wt: 305.31 g/mol
InChI Key: PNWDBDXZYGISDO-OQLLNIDSSA-N
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Description

Sulfoniazide is a chemical compound with the molecular formula C₁₃H₁₁N₃O₄S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfoniazide can be synthesized through the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . The general reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, resulting in the formation of the sulfonamide bond. The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.

Industrial Production Methods: In industrial settings, the synthesis of sulfonamides, including this compound, often involves the oxidative coupling of thiols and amines . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it more efficient and environmentally friendly. The process can be carried out in a single step, significantly reducing waste generation.

Chemical Reactions Analysis

Types of Reactions: Sulfoniazide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acids.

    Reduction: Reduction of this compound can lead to the formation of sulfinamides or sulfenamides.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfinamides or sulfenamides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Sulfoniazide has a wide range of applications in scientific research:

Mechanism of Action

Sulfoniazide exerts its effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in bacteria . By competitively inhibiting this enzyme, this compound prevents the bacteria from synthesizing folate, an essential nutrient for their growth and multiplication. This bacteriostatic action inhibits the growth and multiplication of bacteria but does not kill them directly.

Comparison with Similar Compounds

Sulfoniazide is similar to other sulfonamide compounds such as sulfamethoxazole, sulfadiazine, and sulfasalazine . it is unique in its specific molecular structure and the presence of certain functional groups that confer distinct biological activities. For example:

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

This compound’s uniqueness lies in its specific applications and the particular pathways it targets, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

3691-81-4

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid

InChI

InChI=1S/C13H11N3O4S/c17-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20)/b15-9+

InChI Key

PNWDBDXZYGISDO-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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